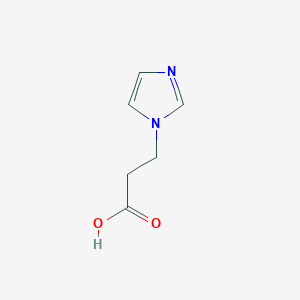

3-(1H-imidazol-1-yl)propanoic acid

Cat. No. B099117

Key on ui cas rn:

18999-45-6

M. Wt: 140.14 g/mol

InChI Key: VSFNAZLYGOOSEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05206253

Procedure details

The 6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride used as the starting material is prepared in the following manner: 1-trimethylsilylimidazole (b.p.20 : 117°-120° C.) is reacted with chloropropionic acid-trimethylsilyl ester (b.p.1013 : 172°-175° C.) with simultaneous saponification of the esters to form 3-(imidazol-1-yl)-propionic acid (m.p.: 148°-150° C.). Reaction with trimethylchlorosilane in ethanol leads to the corresponding ethyl ester-hydrochloride from which the free 3-(imidazol-1-yl)-propionic acid-ethyl ester (oil) was obtained with 2N sodium hydroxide solution. The 1-(imidazol-1-yl)-3-propanol (oil) obtained after reduction with lithium aluminium hydride is allowed to react with ethyl bromoacetate in dimethyl formamide in the presence of sodium hydride to form 6-(imidazol-1-yl)-3-oxa-hexanoic acid ethyl ester (oil) which is subsequently saponified with 3N hydrochloric acid to form the desired acid.

Name

6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

chloropropionic acid-trimethylsilyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl.[N:2]1([CH2:7][CH2:8][CH2:9][O:10]CC(O)=O)[CH:6]=[CH:5][N:4]=[CH:3]1.C[Si](C)(C)N1C=CN=C1.C[Si]([O:28]C(=O)C(Cl)C)(C)C>>[N:2]1([CH2:7][CH2:8][C:9]([OH:10])=[O:28])[CH:6]=[CH:5][N:4]=[CH:3]1 |f:0.1|

|

Inputs

Step One

|

Name

|

6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1(C=NC=C1)CCCOCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](N1C=NC=C1)(C)C

|

|

Name

|

chloropropionic acid-trimethylsilyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)OC(C(C)Cl)=O

|

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared in the following manner

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(C=NC=C1)CCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |